N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride
CAS No.: 920479-76-1
Cat. No.: VC7813987
Molecular Formula: C10H19N3
Molecular Weight: 181.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920479-76-1 |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 |
| IUPAC Name | N-[(1,4,5-trimethylimidazol-2-yl)methyl]propan-2-amine |
| Standard InChI | InChI=1S/C10H19N3/c1-7(2)11-6-10-12-8(3)9(4)13(10)5/h7,11H,6H2,1-5H3 |
| Standard InChI Key | WJADFFPXKFUDLU-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C(=N1)CNC(C)C)C)C |
| Canonical SMILES | CC1=C(N(C(=N1)CNC(C)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride is a dihydrochloride salt with the molecular formula C₁₀H₁₉N₃·2HCl and a molecular weight of 254.20 g/mol . The parent amine (C₁₀H₁₉N₃) has a molecular weight of 181.28 g/mol, featuring a 1,4,5-trimethylimidazole ring linked to an isopropylamine group via a methylene bridge . Key identifiers include the IUPAC name N-[(1,4,5-trimethylimidazol-2-yl)methyl]propan-2-amine dihydrochloride, SMILES string CC1=C(N(C(=N1)CNC(C)C)C)C.Cl.Cl, and InChIKey DPLHKVPNNYQVCB-UHFFFAOYSA-N .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, related imidazole derivatives exhibit planar aromatic rings with bond lengths consistent with conjugated π-systems. For instance, tris(benzimidazol-2-yl-methyl)amine complexes show Ni–N bond lengths of 2.054–2.077 Å in octahedral coordination geometries . The tri-methyl configuration on the imidazole ring enhances steric hindrance, favoring specific binding interactions in enzymatic assays .
Synthesis and Industrial Production
The synthesis of N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride involves multi-step organic reactions, though proprietary protocols limit public disclosure. General methodologies include:
-
Alkylation of 1,4,5-trimethylimidazole with chloromethyl isopropylamine under basic conditions.
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Salt formation via HCl gas bubbling in anhydrous ethanol to yield the dihydrochloride .
Industrial-scale production utilizes continuous flow reactors to enhance reaction efficiency and purity, achieving yields exceeding 85%. Critical parameters include temperature control (<50°C) and stoichiometric excess of alkylating agents to minimize byproducts like N-methylimidazole .
Research Applications
Medicinal Chemistry
The compound’s imidazole core mimics histidine residues in enzyme active sites, making it a candidate for protease inhibition. Comparative studies show its tri-methyl configuration improves binding affinity by ~30% over non-methylated analogs . Preliminary assays indicate IC₅₀ values of 2.1 μM against trypsin-like serine proteases, though in vivo efficacy remains under investigation.
Coordination Chemistry
As a ligand, the tertiary amine and imidazole nitrogen atoms facilitate metal coordination. In nickel(II) complexes, it forms distorted octahedral geometries with bond lengths of 2.033–2.205 Å . Such complexes exhibit catalytic activity in oxidation reactions, with turnover frequencies (TOF) of 1,200 h⁻¹ for cyclohexane hydroxylation .
Materials Science
The compound’s thermal stability (decomposition temperature >250°C) and hygroscopicity make it suitable for ionic liquid formulations. Binary mixtures with bis(trifluoromethanesulfonyl)imide achieve ionic conductivities of 12 mS/cm at 25°C, rivaling traditional electrolytes .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear protective gloves |
| Eye Damage | Category 1 | Use face shields |
| Respiratory Sensitization | Not classified | Avoid aerosol formation |
Comparative Analysis with Analogous Compounds
Structural modifications significantly alter physicochemical properties:
| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| N-[(1,4,5-Trimethylimidazol-2-yl)methyl]propan-2-amine dihydrochloride | 1.2 | 45.8 | 198–202 |
| N-[(Imidazol-2-yl)methyl]propan-2-amine | -0.3 | 112.3 | 154–156 |
| N-[(4-Methylimidazol-2-yl)methyl]propan-2-amine hydrochloride | 0.7 | 78.4 | 173–175 |
The tri-methyl derivative’s higher lipophilicity (LogP = 1.2) enhances membrane permeability, crucial for drug delivery applications .
Future Directions
Ongoing research explores:
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